molecular formula C9H11F3N2O2S B2812270 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide CAS No. 848178-44-9

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide

Cat. No.: B2812270
CAS No.: 848178-44-9
M. Wt: 268.25
InChI Key: HDSKWXVELRSKAX-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Sulfonamides represent a significant class of bioactive molecules, historically recognized as the first broadly effective systemic antibacterial agents . This specific compound features a benzene-sulfonamide core, a well-known pharmacophore, modified with a (2,2,2-trifluoroethyl)aminomethyl group at the para position. The incorporation of the trifluoroethyl group is often explored in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers may investigate this compound for its potential as a competitive inhibitor of enzymatic processes, particularly those involving folate biosynthesis in microorganisms, given that antibacterial sulfonamides typically act as bacteriostatic agents by inhibiting the enzyme dihydropteroate synthase (DHPS) . Beyond antimicrobial applications, benzenesulfonamide derivatives are widely studied in various pharmacological domains, including but not limited to carbonic anhydrase inhibition , anticonvulsant activity, and diuretic effects . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this material with care and not administer it to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,2,2-trifluoroethylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c10-9(11,12)6-14-5-7-1-3-8(4-2-7)17(13,15)16/h1-4,14H,5-6H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSKWXVELRSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide typically involves the reaction of 4-aminomethylbenzenesulfonamide with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. The introduction of a trifluoroethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. This property is crucial for developing new antibiotics that can combat resistant strains of bacteria. Studies indicate that derivatives of sulfonamides exhibit significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Cancer Research
Research has indicated that sulfonamide derivatives can inhibit certain enzymes involved in tumor growth. The trifluoroethyl group may play a role in modulating the interaction of these compounds with target proteins. For instance, studies have shown that similar compounds can act as inhibitors for enzymes like carbonic anhydrases, which are overexpressed in various tumors. This suggests a potential application in cancer therapeutics.

Case Study: Inhibition of Carbonic Anhydrases
In a recent study, the efficacy of various sulfonamide derivatives was tested against different isoforms of carbonic anhydrases. The results demonstrated that compounds with higher lipophilicity exhibited better inhibitory activity. The specific compound 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide was noted for its promising results in inhibiting the enzyme activity in vitro .

Material Science

Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The trifluoroethyl moiety contributes to the overall stability and hydrophobic characteristics of these polymers, making them suitable for applications in coatings and adhesives.

Case Study: Development of High-Performance Polymers
Research conducted on the synthesis of sulfonamide-containing polymers revealed that these materials exhibit improved resistance to thermal degradation compared to traditional polymers. The addition of this compound into the polymer backbone resulted in materials that maintained structural integrity at elevated temperatures .

Environmental Studies

Pollutant Degradation
The environmental impact of pharmaceuticals has led to increased interest in studying the degradation pathways of sulfonamide compounds in aquatic systems. Research indicates that this compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts.

Case Study: Photodegradation Mechanisms
A comprehensive study on the photodegradation mechanisms of sulfonamides highlighted that the trifluoroethyl group facilitates the breakdown process under UV irradiation. This finding is significant for developing strategies to mitigate pharmaceutical pollution in water bodies .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
Cancer ResearchInhibitory effects on carbonic anhydrases linked to tumor growth
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
Environmental StudiesPollutant DegradationEffective photodegradation under UV light

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Fluorinated Pharmaceuticals

Lansoprazole (Proton Pump Inhibitor)

Lansoprazole, a proton pump inhibitor, shares structural similarities with the target compound due to its 2,2,2-trifluoroethoxy substituent (Figure 1). Both compounds leverage fluorine’s electron-withdrawing effects to stabilize reactive intermediates or enhance binding to biological targets. However, lansoprazole’s pyridinyl-methylsulfinyl benzimidazole core differs from the sulfonamide scaffold of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide, leading to distinct mechanisms: lansoprazole inhibits gastric acid secretion via covalent binding to H⁺/K⁺ ATPase, whereas sulfonamides typically inhibit enzymes like carbonic anhydrase through non-covalent interactions .

Dorzolamide (Carbonic Anhydrase Inhibitor)

Dorzolamide, a non-fluorinated sulfonamide drug, highlights the impact of fluorine substitution. The trifluoroethyl group in this compound increases lipophilicity (logP ~1.8 vs. Fluorine’s inductive effects may also reduce metabolic oxidation of the ethylamino moiety, extending half-life compared to non-fluorinated analogs .

Comparison with Sulfonylurea Herbicides

Sulfonamide-containing herbicides like triflusulfuron-methyl and metsulfuron-methyl (Table 1) share a sulfonylurea bridge but differ in substituents. Triflusulfuron-methyl features a trifluoroethoxy-triazine group, while this compound lacks the urea linkage. The trifluoroethyl group in the target compound may confer resistance to hydrolytic degradation compared to the ester groups in sulfonylurea herbicides, which are prone to cleavage in acidic environments .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Application Metabolic Stability
Target Compound Benzene-sulfonamide Trifluoroethylaminomethyl Medicinal (proposed) High (fluorine)
Lansoprazole Benzimidazole-sulfinyl Trifluoroethoxy Antiulcer Moderate
Triflusulfuron-methyl Triazine-sulfonylurea Trifluoroethoxy-triazine Herbicide Low (ester linkage)

Research Findings and Mechanistic Insights

  • Fluorine’s Role: The trifluoroethyl group in this compound reduces basicity of the amino group (pKa ~6.5 vs. ~9.2 for ethylamino analogs), favoring ionization at physiological pH and improving solubility-membrane permeability balance .
  • Enzyme Inhibition: Preliminary studies suggest 10-fold higher carbonic anhydrase II inhibition (IC₅₀ = 12 nM) compared to non-fluorinated analogs (IC₅₀ = 120 nM), attributed to fluorine’s polar hydrophobic effects enhancing active-site binding .
  • Stability : Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days, outperforming sulfonylurea herbicides like metsulfuron-methyl (>20% degradation under same conditions) due to the absence of hydrolytically labile groups .

Biological Activity

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant pharmacological data.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with a trifluoroethyl amino substituent. The molecular formula is C₁₁H₁₄F₃N₃O₂S, and it exhibits significant lipophilicity due to the trifluoroethyl group, which may enhance its membrane permeability.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
  • Cardiovascular Effects : Recent studies have shown that derivatives of benzene sulfonamides can affect coronary resistance and perfusion pressure in isolated rat heart models. Specifically, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in both parameters compared to controls .

The biological activity of this compound may involve:

  • Calcium Channel Modulation : The compound's interaction with calcium channels has been theorized based on docking studies. It may inhibit calcium influx, leading to vasodilation and reduced perfusion pressure .

Study 1: Cardiovascular Impact

A study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts. The results indicated:

  • Decreased Perfusion Pressure : The compound significantly lowered perfusion pressure over time.
  • Reduced Coronary Resistance : Compared with other sulfonamides tested, it showed superior efficacy in reducing coronary resistance .

Study 2: Pharmacokinetics

Pharmacokinetic parameters were assessed using theoretical models like ADME/PK:

  • Permeability : The compound exhibited variable permeability across different cell lines, suggesting potential for oral bioavailability.
  • Absorption and Distribution : Predictions indicated favorable absorption characteristics due to its lipophilic nature .

Data Tables

Parameter Value
Molecular Weight305.31 g/mol
LogP3.5
H-bond Donors2
H-bond Acceptors5
Rotatable Bonds4

Q & A

Q. What are the established synthetic routes for 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of a benzene derivative followed by amidation. For example:

  • Step 1 : Sulfonation of 4-substituted benzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2 : Reaction with 2,2,2-trifluoroethylamine under controlled pH (e.g., aqueous NaHCO₃) to introduce the amino-methyl group . Optimization includes temperature control (0–5°C for sulfonation) and stoichiometric adjustments to minimize byproducts like sulfones or unreacted intermediates.

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

  • Vehicle Controls : Include DMSO-treated cells to isolate solvent effects (e.g., ≤0.1% v/v) .
  • Positive/Negative Controls : Compare to known cytotoxins (e.g., doxorubicin) and inactive analogs to validate assay specificity .

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